Liothyronine-13C9,15N is classified under the category of thyroid hormones and is specifically utilized as an internal standard in analytical chemistry. Its molecular formula is C15H12I3NO4, and it has a molecular weight of approximately 660.90 g/mol. The compound is available commercially from various suppliers, including MedChemExpress and Chemsrc, which provide detailed specifications and safety data sheets for this compound .
The synthesis of Liothyronine-13C9,15N involves several steps that can be outlined as follows:
The entire process has been documented to yield Liothyronine-13C9,15N with purities suitable for analytical applications .
Liothyronine-13C9,15N features a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C15H12I3NO4 |
| Molecular Weight | 660.90 g/mol |
| Density | 2.4 g/cm³ |
| Melting Point | 234 - 238 °C |
| Boiling Point | 563.5 °C at 760 mmHg |
This structural information highlights the stability and potential reactivity of Liothyronine-13C9,15N in various chemical environments .
Liothyronine-13C9,15N participates in several significant chemical reactions:
These reactions are essential for understanding the compound's role in both physiological and pathological contexts .
Liothyronine-13C9,15N exerts its biological effects primarily through its interaction with thyroid hormone receptors TRα and TRβ. Upon binding:
The binding affinity for these receptors is notable, with inhibition constants (Kis) reported around 2.33 nM for both TRα and TRβ .
The physical properties of Liothyronine-13C9,15N are critical for its application in research:
These properties make Liothyronine-13C9,15N suitable for various analytical techniques such as chromatography and mass spectrometry .
Liothyronine-13C9,15N is primarily used in scientific research as an internal standard in mass spectrometry assays aimed at quantifying thyroid hormones in biological samples. Its stable isotope labeling allows researchers to accurately track metabolic processes involving thyroid hormones without interference from endogenous compounds.
Additionally, it aids in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of thyroid hormones in clinical settings .
The synthesis of Liothyronine-¹³C₉,¹⁵N (CAS 1213569-04-0) follows a multi-step organic pathway starting from isotopically enriched precursors. This route parallels unlabeled T3 synthesis but incorporates strategic modifications to preserve isotopic integrity throughout the reaction sequence. As reported in the synthesis of analogous labeled thyroid derivatives, commercially available ¹³C₉-¹⁵N-L-tyrosine serves as the foundational precursor (Mol. Formula: C₆¹³C₉H₁₂I₃¹⁵NO₄; Mol. Weight: 660.90 g/mol). The synthetic sequence involves sequential iodination, O-methylation, copper(II)-mediated biaryl ether formation, and selective deprotection steps to construct the characteristic diphenyl ether backbone with precise isotopic placement [2] [4]. A critical modification involves using N-iodosuccinimide in dichloromethane for regioselective diiodination, achieving 59% yield over three steps – significantly higher than classical iodination methods. The final biaryl coupling reaction employs 4-(triisopropylsilyl)oxyphenyl boronic acid under optimized conditions to form the thyronine scaffold while maintaining chiral integrity at the α-carbon [2].
Table 1: Key Synthetic Steps for Liothyronine-¹³C₉,¹⁵N Production
| Step | Reaction | Key Reagents/Conditions | Isotope-Specific Considerations |
|---|---|---|---|
| 1 | Precursor Protection | Boc₂O, HCl/2,2-dimethoxypropane | Preservation of ¹⁵N-amine group |
| 2 | Ring Iodination | N-Iodosuccinimide, DCM | Regioselective 3,5-diiodination |
| 3 | Biaryl Ether Formation | 4-(Triisopropylsilyl)oxyphenyl boronic acid, Cu(II) catalyst | Chiral center preservation |
| 4 | Phenolic Deprotection | Tetrabutylammonium fluoride (TBAF) | Prevention of demethylation side reactions |
| 5 | Final Deprotection | LiOH (ester hydrolysis), HCl/TFA (Boc removal) | Acid-stable isotopic incorporation |
| 6 | Purification | Preparative HPLC | Separation from unlabeled impurities |
The synthesis concludes with sequential deprotection: first using lithium hydroxide for methyl ester cleavage, followed by hydrochloric acid for t-Boc removal, yielding Liothyronine-¹³C₉,¹⁵N as the trifluoroacetic acid salt after purification via preparative HPLC (28% yield). This pathway demonstrates exceptional isotopic fidelity with minimal scrambling despite the harsh halogenation conditions required for triiodination [2] [4]. The synthetic route has been validated through parallel synthesis of unlabeled standards, with characterization relying heavily on high-resolution mass spectrometry due to complexities in interpreting ¹H NMR spectra caused by ¹³C coupling effects [2].
Commercially sourced ¹³C₉-¹⁵N-L-tyrosine serves as the exclusive isotopic source for Liothyronine-¹³C₉,¹⁵N synthesis, providing uniform labeling throughout the tyrosine-derived phenolic ring and alanine side chain. This precursor-directed approach ensures that all nine carbon atoms and the nitrogen atom in the final molecule originate from this uniformly labeled tyrosine, creating a distinct mass signature (+10 Da shift) detectable by mass spectrometry. The synthetic strategy preserves the L-configuration of the chiral α-carbon through stereospecific reactions, maintaining the biological relevance of the labeled hormone derivative [2] [5].
The enzymatic pathways involved in converting tyrosine to thyroid hormones in vivo are prohibitively complex for practical isotopic labeling, necessitating this chemical synthesis approach. The ¹³C₉-¹⁵N-L-tyrosine precursor enables the strategic placement of heavy isotopes at metabolically stable positions within the thyronine structure. This is particularly valuable for tracking metabolic fate, as the label remains intact even after deiodination or decarboxylation reactions. The synthetic route exploits the chemical equivalence between the phenolic precursor and the A-ring of liothyronine, allowing direct incorporation of the isotopically enriched aromatic system without isotopic dilution [2] [5]. The uniform labeling pattern across all carbon atoms provides multiple reporter ions in mass spectrometry fragmentation patterns, enabling comprehensive metabolic tracing studies that would be impossible with single-position isotopes.
The substitution of natural abundance nitrogen (¹⁴N) with the ¹⁵N isotope in Liothyronine-¹³C₉,¹⁵N provides distinct advantages for metabolic tracing applications. The mass difference introduced by ¹⁵N (+1 Da per nitrogen atom) creates a unique mass spectral signature that differentiates the labeled compound from endogenous hormones. This enables precise quantification without interference from biological matrices. Comparatively, ¹⁴N-labeled compounds lack this distinct mass shift and suffer from background interference in complex samples [2] [6].
The kinetic properties of ¹⁵N-labeled liothyronine are identical to natural abundance hormones, unlike radioactive isotopes (e.g., ¹²⁵I) which may exhibit artifactual metabolism due to radiation damage. Furthermore, ¹⁵N avoids the limitations of outer-ring iodinated tracers, which lose their label upon deiodination – a critical advantage when studying metabolic pathways involving deiodinase enzymes. The combination of ¹³C₉ and ¹⁵N labeling generates a +10 Da mass shift, creating a unique isotopic cluster in mass spectra that facilitates unambiguous identification even in complex biological samples. This dual-labeling approach significantly enhances detection sensitivity in LC-MS/MS applications, with reported detection limits below 1 pg/mL in serum matrices when used as an internal standard [2] [5] [6].
Table 3: Performance Comparison of Isotopic Tracers for Thyroid Hormone Studies
| Tracer Type | Detection Method | Metabolic Stability | Limitations | Best Applications |
|---|---|---|---|---|
| ¹³C₉-¹⁵N-Liothyronine | LC-MS/MS (MRM) | Maintains label through deiodination/decarboxylation | Higher production cost | Quantitative metabolism studies |
| ¹²⁵I-Liothyronine | Gamma counting | Loses label upon deiodination | Radiation decomposition artifacts | Receptor binding assays |
| ¹⁴C-Liothyronine | Scintillation counting | Stable carbon skeleton | Low sensitivity, long counting times | Excretion balance studies |
| Unlabeled T3 | Immunoassays | N/A | Cross-reactivity issues | Diagnostic hormone testing |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: